molecular formula C12H15BrNO5P B14684662 Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate CAS No. 27247-48-9

Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate

Cat. No.: B14684662
CAS No.: 27247-48-9
M. Wt: 364.13 g/mol
InChI Key: QTCCCHKVEHUROE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a brominated aniline, a methyl group, and a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate typically involves multiple steps, starting with the preparation of the brominated aniline derivative. One common method involves the bromination of aniline to produce 4-bromoaniline, followed by its reaction with methyl 2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the aniline ring .

Scientific Research Applications

Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The dioxaphosphinane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is unique due to its combination of a brominated aniline, a dioxaphosphinane ring, and a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

27247-48-9

Molecular Formula

C12H15BrNO5P

Molecular Weight

364.13 g/mol

IUPAC Name

methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate

InChI

InChI=1S/C12H15BrNO5P/c1-12(11(15)17-2)7-18-20(16,19-8-12)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,16)

InChI Key

QTCCCHKVEHUROE-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)NC2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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